2-Octadecanol

説明

Chemical Identity and Nomenclature

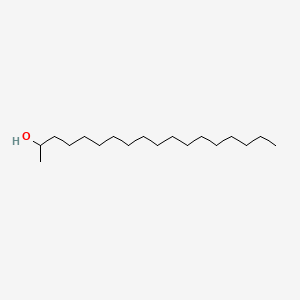

2-Octadecanol represents a distinctive member of the fatty alcohol family, specifically classified as a secondary fatty alcohol with the molecular formula C₁₈H₃₈O. The compound is systematically named octadecan-2-ol according to International Union of Pure and Applied Chemistry nomenclature standards, reflecting its structural composition as an octadecane molecule substituted with a hydroxyl group at the second carbon position. The Chemical Abstracts Service registry number 593-32-8 provides unique identification for this compound in chemical databases and literature.

The molecular weight of 2-octadecanol is precisely calculated at 270.5 grams per mole, distinguishing it from its structural isomers through specific physical and chemical properties. The compound's systematic nomenclature includes several recognized synonyms that reflect different naming conventions and regional preferences. These alternative names include 2-hydroxyoctadecane, n-octadecan-2-ol, n-octadecanol-(2), and octadecanol-(2), each emphasizing different aspects of the molecular structure. The diversity in nomenclature reflects the compound's recognition across various scientific disciplines and geographical regions.

The structural representation through Simplified Molecular Input Line Entry System notation as CCCCCCCCCCCCCCCCC(C)O provides a standardized method for digital chemical identification. This linear notation system enables precise communication of the molecular structure across computational chemistry platforms and databases. The International Chemical Identifier key OXGBCSQEKCRCHN-UHFFFAOYSA-N serves as an additional unique identifier, facilitating cross-referencing between different chemical information systems.

Historical Context and Discovery

The historical development of 2-octadecanol research is intrinsically linked to the broader evolution of fatty alcohol chemistry and natural product isolation techniques. While specific documentation of 2-octadecanol's initial discovery remains limited in available literature, the compound's identification emerged through systematic investigations of natural waxes and lipid compositions during the mid-20th century advancement of analytical chemistry methods. The development of gas chromatography and mass spectrometry techniques provided researchers with the necessary tools to distinguish between positional isomers of long-chain fatty alcohols.

Early research into fatty alcohols primarily focused on industrial applications and the characterization of natural waxes found in plant and animal sources. The recognition of secondary fatty alcohols as distinct from their primary counterparts required sophisticated analytical approaches that became available as separation science evolved. The systematic cataloging of fatty alcohol isomers, including 2-octadecanol, represented a significant milestone in lipid chemistry research and established the foundation for understanding their biological roles.

The establishment of comprehensive chemical databases, including the Chemical Abstracts Service registry system, provided standardized identification methods for compounds like 2-octadecanol. The creation date of 2005-08-08 in the PubChem database represents the formal digital cataloging of the compound's properties and structure. This systematic documentation reflects the maturation of chemical informatics and the importance placed on accurate molecular identification in modern research contexts.

The integration of 2-octadecanol into biological research databases, exemplified by its inclusion in the ChEBI ontology system with identifier CHEBI:197460, demonstrates the compound's recognized importance in biochemical processes. This classification system enables researchers to understand the compound's relationships with other biological molecules and its potential roles in metabolic pathways.

Natural Occurrence and Biogenesis

2-Octadecanol demonstrates widespread natural occurrence across diverse biological systems, serving critical functions in both microbial and plant physiology. The compound has been definitively identified as a bacterial metabolite, indicating its biosynthetic production and utilization within prokaryotic cellular processes. This metabolic role suggests involvement in bacterial lipid metabolism and potentially in membrane composition or signaling pathways, though specific metabolic functions require further elucidation through targeted biochemical studies.

Plant systems represent another significant source of 2-octadecanol through its incorporation into epicuticular wax compositions. Epicuticular waxes, which form protective coatings on plant surfaces, contain complex mixtures of aliphatic compounds including secondary alcohols like 2-octadecanol. These waxy coatings serve multiple physiological functions including moisture retention, ultraviolet radiation protection, and surface tension modification. The presence of secondary alcohols in these protective layers demonstrates their importance in plant adaptation to environmental stresses.

Research into barley spike epicuticular wax biosynthesis has provided detailed insights into the metabolic pathways responsible for 2-octadecanol production in plants. Studies utilizing radioactive labeling techniques have traced the biosynthetic conversion of fatty acid precursors through a series of enzymatic modifications resulting in esterified alkan-2-ol formation. These investigations reveal that 2-octadecanol synthesis involves complex multi-step processes including decarboxylation, reduction, and esterification reactions catalyzed by specialized enzyme systems.

The biosynthesis of 2-octadecanol in biological systems demonstrates remarkable metabolic sophistication, involving coordinated enzymatic activities that transform common fatty acid precursors into structurally specific secondary alcohols. Research utilizing the fungal species Mortierella isabellina has demonstrated the biotechnological potential for converting octadecanol substrates into unsaturated fatty acids, indicating reversible metabolic pathways that interconnect various lipid classes. These biotransformation studies reveal optimal conditions including specific temperature ranges, pH requirements, and metal ion cofactor dependencies that influence the efficiency of these metabolic conversions.

Significance in Chemical and Biological Research

2-Octadecanol occupies a position of considerable importance in contemporary chemical and biological research due to its unique structural characteristics and diverse functional roles. The compound's classification as a secondary fatty alcohol distinguishes it from more commonly studied primary alcohols, providing researchers with opportunities to investigate structure-function relationships in biological systems. Its specific positioning of the hydroxyl group at the second carbon creates distinct physical and chemical properties that influence its behavior in biological membranes and chemical reactions.

Current research applications of 2-octadecanol span multiple scientific disciplines, reflecting its versatility as both a research tool and a subject of investigation. In biochemical research, the compound serves as a model system for understanding secondary alcohol metabolism and membrane lipid organization. Its role as a bacterial metabolite has prompted investigations into its potential involvement in microbial communication systems and biofilm formation processes. These studies contribute to broader understanding of bacterial physiology and may have implications for antimicrobial strategy development.

Plant biology research has extensively utilized 2-octadecanol as a probe for understanding epicuticular wax formation and function. Studies investigating the biosynthetic pathways responsible for secondary alcohol production have revealed complex enzymatic cascades that represent potential targets for agricultural improvement strategies. The compound's involvement in plant surface protection mechanisms has implications for understanding drought resistance, pathogen defense, and environmental adaptation strategies in crop species.

The analytical chemistry applications of 2-octadecanol extend beyond its biological roles to include its utility as a standard compound for chromatographic separations and mass spectrometric analyses. Its well-characterized properties make it valuable for method development and validation in lipid analysis protocols. The compound's stability and distinctive fragmentation patterns in mass spectrometry provide reliable reference points for analytical method optimization.

Industrial biotechnology research has explored 2-octadecanol as both a substrate and product in various bioconversion processes. Studies utilizing microbial systems for fatty alcohol production have identified optimal cultivation conditions and genetic modifications that enhance production efficiency. The conversion of 2-octadecanol to other valuable chemical products through enzymatic or microbial processes represents an active area of sustainable chemistry research with potential commercial applications.

特性

IUPAC Name |

octadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h18-19H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGBCSQEKCRCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974728 | |

| Record name | Octadecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-32-8 | |

| Record name | 2-Octadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OCTADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7E2JAZ5CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Catalyst Selection and Reaction Conditions

Nickel-, palladium-, and copper-based catalysts are commonly used. For instance, reduced copper chromite catalysts achieve >95% conversion at 36.3 bar H₂ and 196°C. The reaction typically proceeds in a liquid-phase hydrogenation reactor, where 2-octadecanone dissolved in a solvent (e.g., ethanol or hexane) reacts with H₂ over 4–6 hours.

Byproduct Management

Dimerization to dialkyl ethers (e.g., dioctadecyl ether) is a key side reaction, minimized by optimizing H₂ pressure and catalyst loading. Post-reaction distillation under reduced pressure (0.06–0.099 MPa) removes unreacted ketone and ether byproducts, yielding 2-octadecanol with >90% purity.

Enantioselective Reduction of 2-Octadecanone

Enantioselective methods are critical for producing chiral 2-octadecanol, which finds applications in pharmaceuticals and asymmetric synthesis.

Oxazaborolidine-Catalyzed Reduction

Oxazaborolidine catalysts enable asymmetric reduction using borane (BH₃) or catecholborane as stoichiometric reductants. For example, (S)-CBS (Corey–Bakshi–Shibata) catalyst achieves enantiomeric excess (ee) >90% at −78°C in tetrahydrofuran (THF). The reaction mechanism involves borane coordination to the catalyst’s Lewis acidic site, followed by hydride transfer to the ketone’s re face.

Transition Metal-Catalyzed Transfer Hydrogenation

Chiral ruthenium complexes (e.g., Ru(II)-BINAP) facilitate transfer hydrogenation using isopropanol or formic acid as H₂ sources. At 80°C, these systems achieve 85–92% ee with turnover frequencies (TOF) of 200–400 h⁻¹. The use of aqueous-organic biphasic systems enhances catalyst recovery and sustainability.

Hydrolysis of 2-Octadecyl Esters

Ester hydrolysis provides an alternative route, particularly for industrial-scale production.

Acid-Catalyzed Hydrolysis

Sulfuric acid (1–2 wt%) hydrolyzes 2-octadecyl esters (e.g., methyl propionate) at 85–95°C. For example, stearyl methacrylate undergoes hydrolysis in 4–6 hours, yielding 2-octadecanol with 93–94% efficiency after neutralization and vacuum drying. Excess water is removed via azeotropic distillation to shift equilibrium toward the alcohol.

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica Lipase B) catalyze ester hydrolysis under mild conditions (pH 7, 40°C). A study using immobilized enzyme reactors reported 80–85% conversion of 2-octadecyl acetate within 24 hours, though scalability remains a challenge.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | 90–95 | 92–97 | Scalable, cost-effective | Requires high-pressure equipment |

| Enantioselective Reduction | 75–88 | 85–98 (ee) | Produces chiral alcohol | Expensive catalysts, low TOF |

| Acid Hydrolysis | 85–94 | 89–95 | Simple setup, high efficiency | Corrosive waste generation |

| Enzymatic Hydrolysis | 70–85 | 80–90 | Eco-friendly, mild conditions | Slow reaction kinetics |

Industrial-Scale Production and Optimization

化学反応の分析

Types of Reactions

2-Octadecanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form octadecanoic acid.

Esterification: Reacts with carboxylic acids to form esters.

Etherification: Can form ethers when reacted with alkyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Esterification: Typically involves carboxylic acids and acid catalysts such as sulfuric acid (H2SO4).

Etherification: Alkyl halides and a base such as sodium hydroxide (NaOH) are commonly used.

Major Products

Oxidation: Octadecanoic acid.

Esterification: Various esters depending on the carboxylic acid used.

Etherification: Corresponding ethers based on the alkyl halide used.

科学的研究の応用

Scientific Research Applications

1. Thermal Energy Storage

2-Octadecanol is utilized as a phase change material (PCM) due to its suitable melting point and high latent heat. It has been investigated for enhancing thermal energy storage systems, especially when combined with conductive fillers like multi-walled carbon nanotubes (MWCNT). Studies show that composites of 2-octadecanol with MWCNT significantly improve thermal conductivity while maintaining high heat storage enthalpy .

Case Study: Thermal Conductivity Enhancement

- Objective : To enhance the thermal properties of 2-octadecanol.

- Method : Grafting 2-octadecanol onto functionalized MWCNT.

- Results : Improved dispersion and increased heat storage enthalpy (267.7 J/g) compared to pure composites .

2. Biochemical Studies

In biological research, 2-octadecanol plays a critical role in lipid bilayer studies and cellular membrane investigations. Its interactions with membrane proteins influence fluidity and functionality, making it relevant for understanding cellular processes.

3. Drug Delivery Systems

The compound is being explored for its potential use in drug delivery systems due to its emollient properties. Its ability to form protective barriers on the skin enhances hydration and may improve the efficacy of topical formulations.

Industrial Applications

1. Cosmetics and Personal Care Products

2-Octadecanol is widely used in cosmetics as an emulsifier and thickener. It contributes to the texture and stability of creams, lotions, and other formulations.

2. Lubricants and Surfactants

The compound is employed in the production of lubricants and surfactants due to its lubricating properties and ability to reduce surface tension in formulations.

Health and Safety Assessments

Research indicates that 2-octadecanol has low toxicity levels, making it safe for use in various applications. Studies have shown no adverse effects at doses up to 1000 mg/kg body weight over extended periods . Regulatory assessments by organizations like the OECD suggest that it poses minimal risk to human health when used appropriately .

作用機序

The mechanism of action of 2-Octadecanol varies depending on its application. In thermal energy storage, it functions by absorbing and releasing heat during phase transitions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. As an emollient, it forms a protective barrier on the skin, reducing water loss and providing hydration .

類似化合物との比較

1-Octadecanol (Stearyl Alcohol)

Octyldodecanol (2-Octyldodecanol)

- CAS : 5333-42-6

- Molecular Formula : C₂₀H₄₂O

- Structure : Branched 20-carbon alcohol with -OH at the first carbon and an octyl group at the second carbon .

- Applications : Lightweight emollient in cosmetics (e.g., lotions, sunscreens) and pharmaceutical formulations .

- Purity: Contains ≥90% 2-octyldodecanol, with residual related alcohols .

Comparative Analysis

Physical and Chemical Properties

Functional Differences

Reactivity: 2-Octadecanol: Secondary alcohols are less reactive in oxidation compared to primary alcohols. 1-Octadecanol: Readily oxidized to stearic acid, making it a precursor for surfactants . Octyldodecanol: Branched structure enhances solubility in oils, improving texture in cosmetic formulations .

Applications: 2-Octadecanol: Primarily used in esterified forms (e.g., stearoyl stearate) for lubricity in cosmetics . 1-Octadecanol: Industrial emulsifier and viscosity modifier . Octyldodecanol: Preferred in skincare for its non-greasy feel and compatibility with silicones .

生物活性

2-Octadecanol, also known as stearyl alcohol, is a long-chain fatty alcohol with the chemical formula C18H38O. It is primarily derived from natural sources, including animal fats and vegetable oils, and is widely used in various industrial applications, including cosmetics, pharmaceuticals, and food products. This article explores the biological activity of 2-octadecanol, focusing on its antimicrobial properties, potential health effects, and relevant research findings.

2-Octadecanol exhibits unique chemical properties that contribute to its biological activities. It is a waxy solid at room temperature and is poorly soluble in water but soluble in organic solvents. The long aliphatic chain of 2-octadecanol plays a crucial role in its interaction with biological membranes, potentially disrupting membrane integrity and leading to cell death.

The mechanism of action primarily involves:

- Membrane Disruption : Long-chain fatty alcohols can integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to leakage of cellular contents and ultimately cell lysis.

- Antimicrobial Activity : Studies have demonstrated that 2-octadecanol possesses antibacterial and antifungal properties. It disrupts the cell membranes of various microorganisms, making it effective against pathogens.

Antimicrobial Activity

Research has highlighted the effectiveness of 2-octadecanol against a range of microorganisms. A study comparing long-chain fatty alcohols found that 2-octadecanol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Efficacy of 2-Octadecanol

| Microorganism | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Bactericidal | |

| Escherichia coli | Bactericidal | |

| Candida albicans | Fungicidal | |

| Aspergillus niger | Fungicidal |

Case Studies

Several case studies have investigated the biological activity of 2-octadecanol:

- Antibacterial Properties : A study conducted by Belakhdar et al. demonstrated that 1-octadecanol (which includes 2-octadecanol) showed promising antibacterial effects against various strains of bacteria, indicating its potential use in antimicrobial formulations .

- Antifungal Effects : Research has shown that 2-octadecanol effectively inhibits the growth of Candida albicans, a common fungal pathogen responsible for infections in humans. The compound's ability to disrupt fungal cell membranes was cited as a key mechanism behind its antifungal activity .

- Skin Applications : In cosmetic formulations, 2-octadecanol is used for its emollient properties. Studies have indicated that it helps improve skin hydration and barrier function while also providing antimicrobial benefits that can reduce skin infections .

Health Effects and Toxicology

The safety profile of 2-octadecanol has been evaluated through various toxicological studies:

- Acute Toxicity : The compound has been shown to have low acute toxicity in animal models, suggesting it is safe for use in cosmetic and pharmaceutical applications .

- Skin Sensitization : While generally considered safe, some studies indicate that prolonged exposure may lead to skin sensitization in sensitive individuals .

- Biodegradability : Environmental assessments suggest that 2-octadecanol is biodegradable and poses low risk to aquatic life due to its low water solubility and tendency to degrade into non-toxic byproducts .

Table 2: Toxicological Profile of 2-Octadecanol

Q & A

Q. How can researchers integrate computational modeling with empirical data to predict 2-Octadecanol’s behavior?

- Methodology :

- QSAR Models : Use tools like EPI Suite to predict logP, biodegradation, and toxicity. Validate predictions with experimental data from peer-reviewed studies.

- Molecular Dynamics : Simulate interactions with lipid bilayers or enzymes to guide mechanistic studies .

Tables for Key Metrics

Table 1 : Data Quality Metrics for Environmental Hazard Studies (Adapted from EPA Guidelines)

| Metric | Exclusion Criteria | Example Excluded HERO IDs |

|---|---|---|

| Test Substance Stability | Unstable preparation impacting dose estimates | 4934169, 4949222 |

| Method Suitability | Nominal concentrations exceeding solubility | 4949222 |

Table 2 : Safety Protocols for 2-Octadecanol Handling

| Exposure Route | Protocol |

|---|---|

| Skin | EN 374 gloves + post-exposure regeneration periods |

| Inhalation | Respiratory protection in low-ventilation areas |

| Environmental | Contain spills; avoid drainage systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。